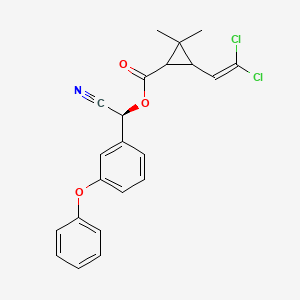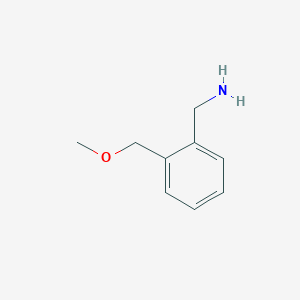
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
描述
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural properties.
作用机制
Target of Action
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv activities .
生化分析
Biochemical Properties
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in the production of specific proteins. This compound also affects cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This binding can lead to the activation or inhibition of signaling pathways, resulting in changes in gene expression and protein synthesis. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it determines the sites of its interactions with biomolecules and the subsequent biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
化学反应分析
Types of Reactions
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and various substituted pyrazole compounds .
科学研究应用
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
相似化合物的比较
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1-(2-Chlorophenyl)-3,5-dimethylpyrazole: Exhibits significant biological activity.
These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties
属性
IUPAC Name |
ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSVZCAYCGEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506983 | |
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-42-8 | |
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)




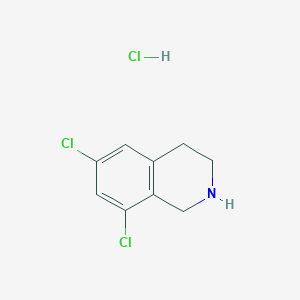
![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
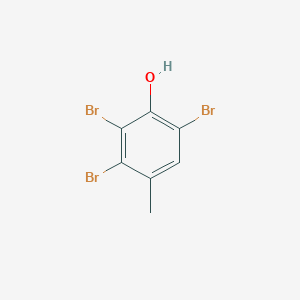
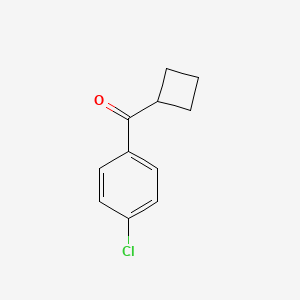

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
